3-(pyrimidin-2-yl)-1-[3-(pyrimidin-2-ylsulfanyl)propyl]urea
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Overview
Description
3-(pyrimidin-2-yl)-1-[3-(pyrimidin-2-ylsulfanyl)propyl]urea is an organic compound that features a urea core substituted with pyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyrimidin-2-yl)-1-[3-(pyrimidin-2-ylsulfanyl)propyl]urea typically involves the following steps:
Formation of the pyrimidin-2-ylsulfanyl intermediate: This can be achieved by reacting pyrimidine-2-thiol with an appropriate alkylating agent under basic conditions.
Coupling with isocyanate: The intermediate is then reacted with an isocyanate derivative to form the urea linkage. This step often requires a catalyst and is performed under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(pyrimidin-2-yl)-1-[3-(pyrimidin-2-ylsulfanyl)propyl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the urea linkage.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually carried out in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Cleaved urea derivatives.
Substitution: Various substituted pyrimidinyl derivatives.
Scientific Research Applications
3-(pyrimidin-2-yl)-1-[3-(pyrimidin-2-ylsulfanyl)propyl]urea has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Studies: It is used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(pyrimidin-2-yl)-1-[3-(pyrimidin-2-ylsulfanyl)propyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinyl groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to inhibition or activation of biological pathways, depending on the context.
Comparison with Similar Compounds
Similar Compounds
3-(pyrimidin-2-yl)-1-[3-(pyrimidin-2-yl)propyl]urea: Lacks the sulfanyl group, which may affect its reactivity and biological activity.
3-(pyrimidin-2-yl)-1-[3-(pyrimidin-2-ylsulfonyl)propyl]urea:
Uniqueness
3-(pyrimidin-2-yl)-1-[3-(pyrimidin-2-ylsulfanyl)propyl]urea is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-pyrimidin-2-yl-3-(3-pyrimidin-2-ylsulfanylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6OS/c19-11(18-10-13-4-1-5-14-10)15-8-3-9-20-12-16-6-2-7-17-12/h1-2,4-7H,3,8-9H2,(H2,13,14,15,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCKFCJPHKALPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)NCCCSC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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